5-(((4-(4-ethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
5-[(E)-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-2-9-3-5-10(6-4-9)12-8-24-16(18-12)17-7-11-13(21)19-15(23)20-14(11)22/h3-8H,2H2,1H3,(H3,19,20,21,22,23)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHXCFCJPUTDCW-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(((4-(4-ethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiazole-containing derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.49 g/mol. The structure features a thiazole ring, a pyrimidine moiety, and a thioxo group, which are significant for its biological interactions.
Antiproliferative Effects
Research indicates that derivatives of thiazole and pyrimidine compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, compounds similar to the one in focus have shown cytotoxic effects with IC50 values ranging from 10 to 30 µM against breast cancer cell lines (e.g., MCF-7) and other malignancies .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-((4-(4-ethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine | MCF-7 | 13.3 |
| 1,3-dimethyl-5-[1-(2-phenylhydrazinyl)ethylidene]pyrimidine | MCF-7 | 13.3 |
| 1,3-dimethyl-5-[1-[2-(4-nitrophenyl)hydrazinyl]ethylidene]pyrimidine | MCF-7 | 27.9 |
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The compound may act as an inhibitor of protein kinases, which are critical in regulating cell cycle progression and apoptosis . Additionally, its thiazole and pyrimidine components may interact with DNA or RNA synthesis pathways, contributing to its antiproliferative effects.
Study on Anticancer Activity
A recent study evaluated the anticancer potential of various thiazole derivatives, including our compound of interest. The results demonstrated that compounds with similar structures exhibited potent cytotoxicity against several cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell cycle progression .
Study on Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of thiazole were tested against Gram-positive and Gram-negative bacteria. The compound showed promising antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains .
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives, including the compound , have been explored for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted that thiazolidinone derivatives exhibit significant cytotoxic effects against different cancer cell lines by targeting specific pathways involved in tumor growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazolidinones have demonstrated effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics. The structural features of thiazolidinones allow them to interact with bacterial enzymes and disrupt essential cellular functions .
Antituberculosis Potential
Recent studies have indicated that compounds similar to 5-(((4-(4-ethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can act as inhibitors of Mur enzymes in Mycobacterium tuberculosis. This inhibition is crucial for disrupting the biosynthesis of mycobacterial cell walls, thus providing a potential therapeutic avenue for tuberculosis treatment .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazolidinones. Modifications to the thiazolidinone core or substituents can significantly alter their potency and selectivity against target enzymes or receptors. SAR studies have provided insights into how different functional groups influence the pharmacological profiles of these compounds .
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activities of this compound. These studies typically involve evaluating cytotoxicity against various cancer cell lines and assessing antimicrobial efficacy against pathogenic bacteria .
In Vivo Studies
While in vitro studies provide initial insights into the efficacy of thiazolidinones, in vivo studies are essential for understanding their therapeutic potential in living organisms. Animal models have been used to evaluate the pharmacokinetics and pharmacodynamics of these compounds, shedding light on their absorption, distribution, metabolism, and excretion profiles .
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs. withdrawing groups : Compounds with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced cytotoxicity, as seen in 7d (IC50 = 13.3 µM) .
- Heterocyclic substituents : Thiazole (target compound), indole (3a), and pyrazole (3d) moieties confer distinct biological profiles. For instance, indole derivatives target parasites, while pyrazole derivatives show anticancer activity .
- Thermal stability: Thienothiophene-containing analogs (e.g., IIc, IIIc) demonstrate high decomposition temperatures (>250°C), suggesting robust thermal stability for materials science applications .
Physicochemical Properties
- Melting points: Hydrazono derivatives (e.g., 4′e: 280–282°C; 4′f: >300°C) show higher thermal stability compared to alkyl-substituted analogs (4′k: 192–193°C) .
- Solubility : Diethyl substitutions (e.g., 4′k–4′m) may improve solubility in organic solvents, critical for drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
